molecular formula C15H14ClNO B3423909 N-(3-chloro-4-methylphenyl)-4-methylbenzamide CAS No. 326898-78-6

N-(3-chloro-4-methylphenyl)-4-methylbenzamide

Cat. No.: B3423909
CAS No.: 326898-78-6
M. Wt: 259.73 g/mol
InChI Key: PNIOWOQYMNHBHJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-4-methylbenzamide is a chemical compound with the molecular formula C 15 H 14 ClNO and a molecular weight of 259.73 g/mol . This benzamide derivative is provided as a high-purity solid for research purposes. Compounds based on the benzamide scaffold are of significant interest in scientific research due to their versatile applications, particularly in the development and study of pharmacologically active molecules . The structure features substituted aromatic rings, and the amide functional group is a key moiety that can influence the molecule's conformation and intermolecular interactions, such as through N-H···O hydrogen bonding, which can be critical for its crystalline packing and binding properties . Researchers can utilize this compound as a building block or intermediate in medicinal chemistry and drug discovery projects. Its specific pattern of chloro and methyl substituents on the phenyl rings makes it a valuable candidate for structure-activity relationship (SAR) studies, where modifications are explored to optimize interactions with biological targets. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct all risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-3-6-12(7-4-10)15(18)17-13-8-5-11(2)14(16)9-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIOWOQYMNHBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253230
Record name N-(3-Chloro-4-methylphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326898-78-6
Record name N-(3-Chloro-4-methylphenyl)-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326898-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methylphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-methylbenzamide typically involves the reaction of 3-chloro-4-methylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction Reactions: Products include amines derived from the reduction of the amide group.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-chloro-4-methylphenyl)-4-methylbenzamide is primarily investigated for its potential as an anticancer agent. Its structural similarity to known protein kinase inhibitors makes it a candidate for the development of new therapeutics targeting cancer.

Anticancer Activity

Recent studies have synthesized various derivatives of this compound to evaluate their in vitro anticancer activity. For instance, research involving the synthesis of new 4-methylbenzamide derivatives has shown promising results against several cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Reference
1K562< 1
2MCF-75.2
3HeLa3.8

The compounds were compared with established inhibitors such as imatinib and sorafenib, demonstrating significant anti-proliferative effects.

Agrochemical Applications

In addition to its medicinal properties, this compound serves as a building block in the synthesis of various agrochemicals. Its role in developing herbicides and pesticides is notable due to its effectiveness against certain plant pathogens and pests.

Synthesis of Agrochemicals

The compound has been utilized in the synthesis of agrochemical intermediates that exhibit herbicidal properties. For example, it has been reported that derivatives of this compound can be modified to enhance their efficacy against specific weeds .

Table 2: Agrochemical Applications of this compound

Application TypeCompound Derived FromEfficacyReference
HerbicideThis compoundEffective against broadleaf weeds
PesticideVarious derivativesTargeted insect control

Clinical Trials

A series of clinical trials have been conducted using analogs of this compound aimed at treating resistant forms of cancer. One notable study focused on a derivative that showed improved selectivity for Bcr-Abl positive leukemia cells compared to traditional therapies .

Environmental Impact Studies

Research into the environmental impact of agrochemicals derived from this compound has shown that these compounds can be designed to minimize ecological disruption while maintaining efficacy against target organisms .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Benzamide/Aniline) Molecular Formula CAS Number Key Properties/Applications Reference
N-(3-chloro-4-methylphenyl)-4-methylbenzamide 4-methylbenzamide; 3-Cl, 4-Me-aniline C₁₅H₁₄ClNO 326898-78-6 Undisclosed bioactivity; synthetic intermediate
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-MeO, 4-Me-benzamide; 4-Cl-aniline C₁₅H₁₄ClNO₂ Not provided Fluorescent Pb²⁺ sensor; pH-sensitive
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO₂-benzamide; 3-Cl-phenethylamine C₁₅H₁₃ClN₂O₃ Not provided Hybrid molecule; characterized via NMR/UV/MS
N-(2,6-dichlorophenyl)-4-methylbenzamide 4-Me-benzamide; 2,6-diCl-aniline C₁₄H₁₁Cl₂NO Not provided Potential agrochemical intermediate
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide 3-NH₂, 4-Cl-benzamide; 3-Cl, 2-Me-aniline C₁₄H₁₁Cl₂N₂O Not provided Industrial scalability; IR/MS data
N-(3-chloro-4-methylphenyl)furan-2-carboxamide Furan-2-carboxamide; 3-Cl, 4-Me-aniline C₁₂H₁₀ClNO₂ 1982-63-4 Structural simplicity; furan ring

Physicochemical Properties

  • Fluorescence : The 2-methoxy-4-methyl substituent in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide enhances fluorescence intensity, peaking at pH 6.5–7.5 . In contrast, nitro groups (e.g., in N-(3-chlorophenethyl)-4-nitrobenzamide ) may quench fluorescence due to electron-withdrawing effects.
  • Solubility and Stability : Chlorine and methyl groups in This compound likely increase hydrophobicity compared to furan-containing analogs (e.g., N-(3-chloro-4-methylphenyl)furan-2-carboxamide ), which may exhibit improved solubility due to the oxygen-rich furan ring .

Biological Activity

N-(3-chloro-4-methylphenyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN, with a molecular weight of approximately 255.73 g/mol. The compound features a chloro substituent on a methyl-substituted phenyl ring and an amide functional group, which contributes to its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily proteins and enzymes within biological systems. The presence of the chloro group enhances hydrophobic interactions, allowing the compound to bind effectively to active sites of enzymes, potentially inhibiting their function. This binding alters the activity of these proteins, leading to various biological effects such as antimicrobial and anticancer activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies, it demonstrated effectiveness comparable to established antibiotics like ampicillin against pathogens such as Escherichia coli and Listeria monocytogenes . The compound's mechanism involves disrupting bacterial cell wall synthesis or function, although detailed pathways remain to be fully elucidated.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines, with observed IC50 values indicating potent activity. For instance, one study reported an IC50 value of 0.3 μM against certain cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial efficacyDemonstrated significant activity against E. coli and L. monocytogenes; comparable to ampicillin .
Study 2Anticancer potentialReported IC50 values as low as 0.3 μM in various cancer cell lines, indicating strong cytotoxicity .
Study 3Mechanistic insightsIdentified binding interactions with specific enzymes; suggested pathways for inhibiting bacterial growth .

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-4-methylbenzamide, and what coupling reagents are optimal? A1. The compound is typically synthesized via an amide coupling reaction. A common approach involves reacting 4-methylbenzoic acid derivatives (e.g., acid chlorides) with 3-chloro-4-methylaniline. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for facilitating the reaction under mild conditions (e.g., -50°C to room temperature) to minimize side reactions . Confirmatory techniques include IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (aromatic protons and NH resonance).

Advanced: Q. Q2. How can reaction yields be improved when synthesizing this compound, and what challenges arise during purification? A2. Yield optimization requires careful control of stoichiometry (1:1 molar ratio of acid to amine), solvent selection (e.g., dry DMF or THF), and exclusion of moisture. Low yields may result from incomplete activation of the carboxylic acid or competing side reactions (e.g., oxidation). Purification challenges, such as removing unreacted aniline, can be addressed via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitoring by TLC and HPLC ensures purity .

Spectroscopic Characterization

Basic: Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound? A3. Essential techniques include:

  • ¹H-NMR : Aromatic protons (δ 6.5–8.0 ppm), NH proton (δ ~8.5 ppm, broad), and methyl groups (δ ~2.3–2.5 ppm).
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • Elemental Analysis : Confirms C, H, N, and Cl composition (±0.3% tolerance) .

Advanced: Q. Q4. How can conflicting spectral data (e.g., unexpected peaks in ¹³C-NMR) be resolved? A4. Contradictory data may arise from impurities, solvent artifacts, or tautomerism. Cross-validate using:

  • HSQC/HMBC NMR to assign carbon-proton correlations.
  • Mass Spectrometry (HRMS) to confirm molecular ion ([M+H]⁺) and rule out adducts.
  • X-ray Crystallography for unambiguous structural elucidation (if crystals are obtainable) .

Fluorescence and Photophysical Properties

Basic: Q. Q5. How do solvent polarity and pH affect the fluorescence properties of this compound? A5. Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH (~5–7) avoids protonation/deprotonation of the amide group, which alters electron density and emission. For quantification, use λex = 340 nm and λem = 380 nm, with calibration curves in buffer systems .

Advanced: Q. Q6. What methodologies quantify fluorescence binding constants for metal ions or biomolecules? A6. Employ Stern-Volmer analysis to calculate quenching constants (KSV) or Job’s plot for stoichiometry. Use competitive binding assays with known fluorophores (e.g., ANS) to determine dissociation constants (Kd). Temperature-controlled spectrofluorometry (25°C) ensures reproducibility .

Biological Activity and Assays

Basic: Q. Q7. How can researchers design assays to evaluate the antimicrobial potential of this compound? A7. Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) and test concentrations from 1–100 µg/mL. Include positive controls (e.g., ampicillin) and measure MIC (minimum inhibitory concentration) after 24-hour incubation .

Advanced: Q. Q8. What strategies identify the molecular targets (e.g., enzymes) of this compound in cellular systems? A8. Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding partners. Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantifies binding affinity. Molecular docking (AutoDock Vina) predicts interactions with candidate proteins (e.g., kinases) .

Material Science Applications

Advanced: Q. Q9. How can this compound be utilized in designing electronic or optical materials? A9. The aromatic amide core enables π-π stacking for organic semiconductors . Characterize charge transport via UV-Vis spectroscopy (bandgap calculation) and cyclic voltammetry (HOMO/LUMO levels). Blend with polymers (e.g., P3HT) for thin-film devices .

Crystallography and Data Analysis

Advanced: Q. Q10. What refinement protocols in SHELXL resolve disorder or twinning in crystal structures of this compound? A10. For disordered groups (e.g., methyl rotation), apply PART and SIMU/SADI restraints . For twinning, use TWIN/BASF commands with HKLF5 data. Validate with Rint (<5%) and GooF (0.8–1.2). High-resolution data (dmin <1.0 Å) improves accuracy .

Data Reproducibility and Statistical Validation

Advanced: Q. Q11. How should researchers address batch-to-batch variability in biological assay results? A11. Implement triplicate experiments with independent synthetic batches. Use ANOVA to assess significance of variability. Normalize data to internal controls (e.g., % inhibition relative to baseline) and report RSD% (<10% acceptable) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-4-methylbenzamide
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N-(3-chloro-4-methylphenyl)-4-methylbenzamide

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